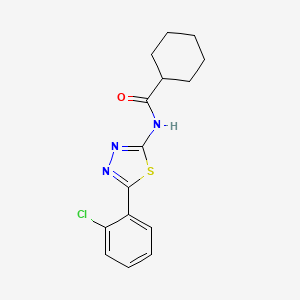

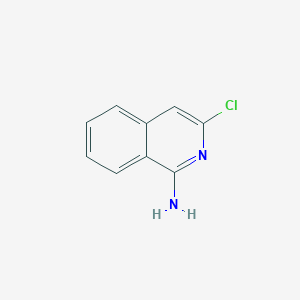

3-Chloroisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

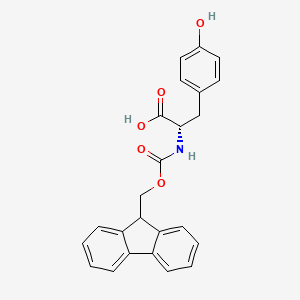

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) . This indicates that the compound consists of a chloroisoquinoline ring with an amine group attached. Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.62 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

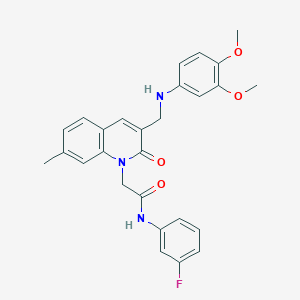

Synthesis of Novel Compounds

- Synthesis of 1-Aminoisoquinolines: A method for synthesizing 1-aminoisoquinolines, including 3-Chloroisoquinolin-1-amine, has been developed. These compounds are promising for their potential anticancer properties (Konovalenko et al., 2020).

- Palladium-Catalyzed Amination: A microwave-accelerated reaction involving 1-chloro-3-(4-chlorophenyl)isoquinoline with heterocyclic amines highlights a method for creating new isoquinoline derivatives (Prabakaran et al., 2010).

- Development of 1-Chloroisoquinolines: A study discusses the synthesis of functionalized 1-chloroisoquinolines, potentially useful as synthetic intermediates (Chicharro et al., 2008).

- Amination of Chloro-Substituted Heteroarenes: Research on amination of chloro-substituted heteroarenes with adamantane-containing amines, including 1,3-dichloroisoquinoline, has been conducted to create various amination products (Abel et al., 2016).

Anticancer and Biological Properties

- Cytotoxic Activity: Synthesized 3-hydroxyquinolin-4(1H)-one derivatives, structurally related to isoquinolines, showed cytotoxic activity against various cancer cell lines (Kadrić et al., 2014).

- Exploring Antimycotic Agents: Secondary amines containing 2-chloroquinoline, a structure related to this compound, have been synthesized and evaluated for antifungal activity (Kumar et al., 2011).

Chemoselectivity and Catalysis

- Switching Chemoselectivity in Amination: Research on the selective amination of 4-chloroquinazolines with aminopyrazoles, related to the chemical behavior of this compound, has been conducted (Shen et al., 2010).

- Chelating Ligands for Asymmetric Catalysis: The synthesis and resolution of 1-(2-diphenylphosphino-1-naphthyl)isoquinoline, related to this compound, provide insights into its potential use in catalysis (Alcock et al., 1993).

Safety and Hazards

The safety information for 3-Chloroisoquinolin-1-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

作用機序

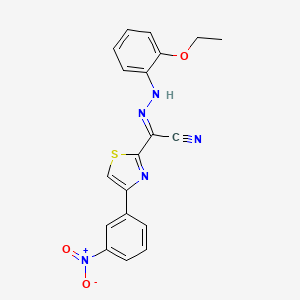

Mode of Action

Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and amino groups in 3-Chloroisoquinolin-1-amine may influence its interaction with biological targets.

Biochemical Pathways

Isoquinoline derivatives have been implicated in a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Isoquinoline derivatives have been found to exert various effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH and composition of the biological environment .

特性

IUPAC Name |

3-chloroisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWJUIIKIDIXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)